2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
Overview
Description
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol is an organic compound with the molecular formula C10H11NO It features a pyridine ring substituted at the 4-position with a butyn-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol typically involves the coupling of an alkyne with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, palladium acetate, triphenylphosphine, and copper(I) iodide can be used as catalysts in a solution of aryl halide and alkyne in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-one.
Reduction: Formation of 2-Methyl-4-(pyridin-4-yl)but-3-en-2-ol or 2-Methyl-4-(pyridin-4-yl)butan-2-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the butyn-2-ol group can participate in nucleophilic or electrophilic reactions, influencing various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
- 2-Methyl-4-(2-pyridyl)but-3-yn-2-ol
- 2-Methyl-3-butyn-2-ol
Uniqueness
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol is unique due to the specific positioning of the pyridine ring and the butyn-2-ol group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-4-pyridin-4-ylbut-3-yn-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSXJRCHFJDUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=NC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397046 | |
Record name | 3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55384-91-3 | |
Record name | 3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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